N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is present in the central nervous system. SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.
Mechanism of Action
N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide acts as a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is present in the central nervous system. Activation of the delta-opioid receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in the production of cyclic AMP. This results in the modulation of pain, mood, and reward.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of acute and chronic pain. It has also been shown to have antidepressant-like effects in animal models of depression. In addition, N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its high selectivity for the delta-opioid receptor, its ability to reduce pain, its antidepressant-like effects, and its ability to reduce drug-seeking behavior. The limitations of using N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its potential toxicity, its limited solubility, and its potential for off-target effects.
Future Directions
There are several future directions for the study of N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of pain, depression, and addiction. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, the development of more selective and potent delta-opioid receptor agonists may lead to the development of new and more effective treatments for pain, depression, and addiction.
Scientific Research Applications
N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been shown to be a highly selective agonist for the delta-opioid receptor, which is involved in the modulation of pain, mood, and reward. N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to have antidepressant-like effects in animal models of depression. In addition, N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(4-iodophenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O4S/c1-26-17-6-8-18(9-7-17)27(24,25)22-12-10-14(11-13-22)19(23)21-16-4-2-15(20)3-5-16/h2-9,14H,10-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKLUOAOKLUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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